3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone
Description
3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone is a propanone derivative characterized by a nitro-substituted anilino group at the 3-position and a thiophene (thienyl) ring at the 1-position. Its molecular formula is C₁₃H₁₂N₂O₃S, with a molecular weight of 276.06 Da and a monoisotopic mass of 276.05685 Da . The compound’s structure features:
- A propanone backbone (RC(=O)CH₂).
- A 3-nitroanilino group (C₆H₄(NO₂)NH) at position 2.
- A 2-thienyl group (C₄H₃S) at position 1.
These substituents confer distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science. However, its biological and toxicological profiles remain understudied .
Properties
IUPAC Name |
3-(3-nitroanilino)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(13-5-2-8-19-13)6-7-14-10-3-1-4-11(9-10)15(17)18/h1-5,8-9,14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECXGQWDIZYPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93523-11-6 | |
| Record name | 3-(3-NITROANILINO)-1-(2-THIENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone is a compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and antimicrobial research. This article aims to synthesize existing knowledge regarding its biological activity, including relevant case studies and research findings.
Chemical Structure
The compound features a thienyl group and a nitroaniline moiety, which are significant for its biological interactions. The structural formula can be represented as follows:
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Inhibition of histone deacetylases (HDACs) has been linked to the compound's potential as an antineoplastic agent. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : Nitro-substituted anilines are known for their antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, the nitro group can undergo reduction in biological systems, generating reactive intermediates that can modify proteins or nucleic acids, leading to cytotoxic effects in cancer cells .
Case Studies
Several studies have explored the effects of related compounds on cancer cell lines:
- Inhibition of HDAC Activity : A study demonstrated that compounds with similar structures inhibited HDAC1 and HDAC2 selectively, leading to reduced proliferation in prostate cancer cells .
- Antimicrobial Screening : Another investigation assessed the antibacterial efficacy of nitroaniline derivatives against Staphylococcus aureus and Escherichia coli, showing promising results .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Methoxy groups (e.g., ) act as electron donors, stabilizing intermediates and altering reaction pathways.
Steric and Lipophilic Effects: Alkyl chains (e.g., sec-butyl , isopropyl ) increase lipophilicity, which may improve membrane permeability in biological systems but reduce solubility in polar solvents.
Thienyl vs. Phenyl Groups :
Physicochemical Properties
- Collision Cross-Section (CCS): Analogs such as 3-(4-ethylanilino)-1-(3-nitrophenyl)-1-propanone and 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone have predicted CCS values ranging from 169.2–200.0 Ų, influenced by adduct formation (e.g., [M+H]⁺ vs. [M+Na]⁺). These values correlate with mass spectrometry behavior and molecular size.
- Density and Solubility: The dimethoxy analog has a predicted density of 1.264 g/cm³, higher than non-polar alkylated analogs, suggesting greater crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
